![molecular formula C21H22BrN3OS2 B2822785 6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine CAS No. 478261-65-3](/img/structure/B2822785.png)
6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N,N-dimethyl-4-pyrimidinamine” is a chemical compound with a complex structure . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a pyrimidine ring, sulfanyl groups, and a bromophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and potentially its melting point, boiling point, and density .Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Modifications
Research focuses on developing synthetic methods and chemical modifications for related compounds, indicating potential in synthetic chemistry and materials science. For example, the study of regioselective synthesis of pyrimidine annelated heterocycles and the exploration of phase transfer catalysis for producing functional polymers highlight the synthetic versatility of pyrimidine derivatives and bromophenol compounds. These methodologies could be applied to synthesize and modify the query compound for specific research applications, such as creating materials with unique properties or investigating new therapeutic leads (Majumdar et al., 2001; Pugh & Percec, 1984).
Photodynamic Therapy and Photophysical Properties
Research into the photophysical and photochemical properties of zinc phthalocyanine derivatives suggests potential applications in photodynamic therapy, a treatment method that utilizes light-activated compounds to target cancer cells. The synthesis and characterization of zinc(II) phthalocyanine derivatives demonstrate their suitability as photosensitizers, indicating that similar compounds, including the query chemical, could have applications in developing new cancer therapies or materials for solar energy conversion (Pişkin et al., 2020).
Antiviral and Antioxidant Properties
The study of pyrimidine derivatives for their antiviral properties against a range of viruses, including herpes simplex and human immunodeficiency virus (HIV), showcases the therapeutic potential of such compounds. Additionally, the investigation of bromophenol derivatives for their radical-scavenging activity suggests that these compounds, including those structurally related to the query molecule, could serve as potent antioxidants with applications in pharmaceuticals or as dietary supplements (Holý et al., 2002; Duan et al., 2007).
Molecular Electronics and Materials Science
The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, as well as the production of functional polymers through phase transfer catalysis, highlight the importance of such chemical entities in materials science. These studies suggest potential applications in creating advanced materials for electronics, photonics, or as components in high-performance polymers, where the query compound's structural features could be leveraged (Liu et al., 2013; Pugh & Percec, 1984).
Eigenschaften
IUPAC Name |
6-[(4-bromophenyl)sulfanylmethyl]-2-[(4-methoxyphenyl)methylsulfanyl]-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3OS2/c1-25(2)20-12-17(14-27-19-10-6-16(22)7-11-19)23-21(24-20)28-13-15-4-8-18(26-3)9-5-15/h4-12H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGRSUXXCFMJEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)CSC2=CC=C(C=C2)Br)SCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B2822703.png)
![Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate](/img/structure/B2822704.png)
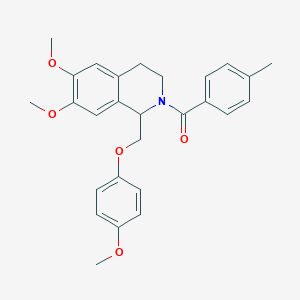
![2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2822707.png)
![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2822708.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822710.png)
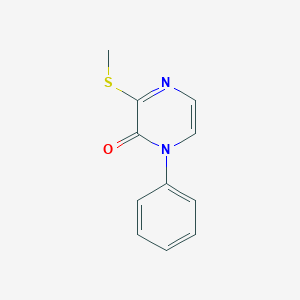
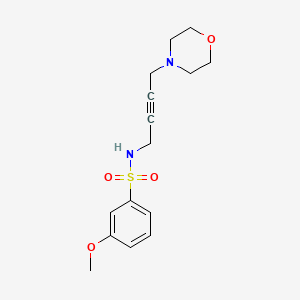

![2-chloro-1H-benzo[d]imidazol-4-amine](/img/structure/B2822717.png)
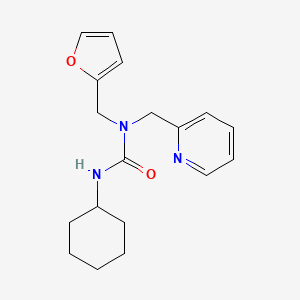
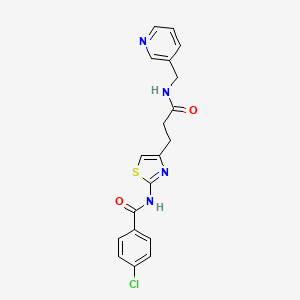
![N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide](/img/structure/B2822722.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2822724.png)
